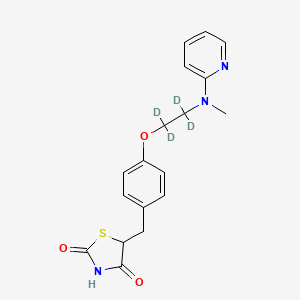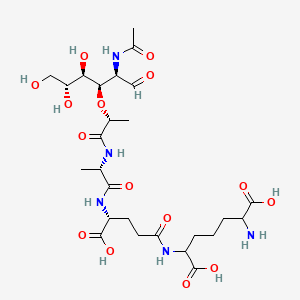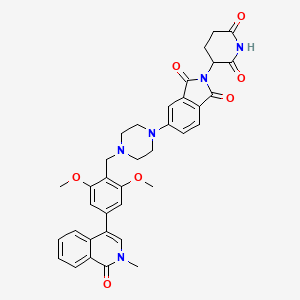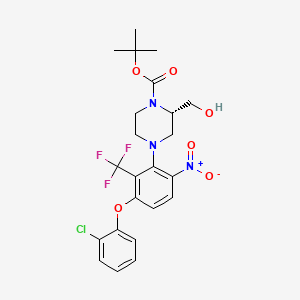
Dgk|AE-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dgk|AE-IN-4 is a compound that belongs to the family of diacylglycerol kinases. Diacylglycerol kinases are enzymes that catalyze the conversion of diacylglycerol to phosphatidic acid. This conversion is crucial for various cellular processes, including signal transduction, membrane trafficking, and lipid metabolism .
Métodos De Preparación
The synthesis of Dgk|AE-IN-4 involves several steps. The primary synthetic route includes the phosphorylation of diacylglycerol to produce phosphatidic acid. This reaction is typically carried out using specific reagents and under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Dgk|AE-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
Dgk|AE-IN-4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of diacylglycerol kinase activity and its role in lipid metabolism.
Biology: It is used to investigate the role of diacylglycerol kinases in cellular signaling pathways and their impact on various biological processes.
Medicine: It has potential therapeutic applications in treating diseases related to lipid metabolism and signal transduction, such as cancer and diabetes.
Industry: It is used in the production of various lipid-based products and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of Dgk|AE-IN-4 involves the phosphorylation of diacylglycerol to produce phosphatidic acid. This reaction is catalyzed by diacylglycerol kinase, which regulates the balance of diacylglycerol and phosphatidic acid in cells. The molecular targets and pathways involved include protein kinase C, phosphatidylinositol 4-phosphate 5-kinase, and the mammalian target of rapamycin (mTOR) pathway .
Comparación Con Compuestos Similares
Dgk|AE-IN-4 is unique compared to other diacylglycerol kinases due to its specific structural motifs and catalytic properties. Similar compounds include other diacylglycerol kinases such as DGKα, DGKβ, and DGKγ. These compounds share similar catalytic activities but differ in their tissue distribution and specific functions within cells .
Propiedades
Fórmula molecular |
C23H25ClF3N3O6 |
|---|---|
Peso molecular |
531.9 g/mol |
Nombre IUPAC |
tert-butyl (2S)-4-[3-(2-chlorophenoxy)-6-nitro-2-(trifluoromethyl)phenyl]-2-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H25ClF3N3O6/c1-22(2,3)36-21(32)29-11-10-28(12-14(29)13-31)20-16(30(33)34)8-9-18(19(20)23(25,26)27)35-17-7-5-4-6-15(17)24/h4-9,14,31H,10-13H2,1-3H3/t14-/m0/s1 |
Clave InChI |
FKBDRPYOKPGTKV-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CO)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3Cl)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1CO)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
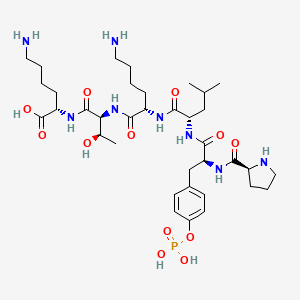
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
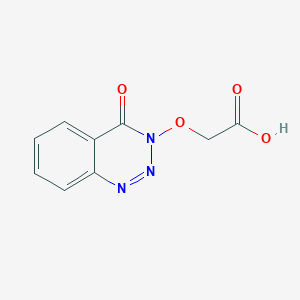
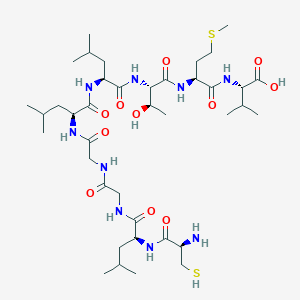
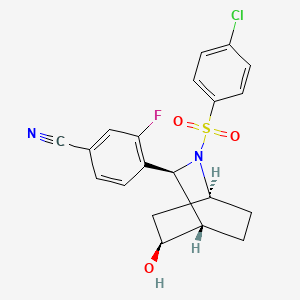
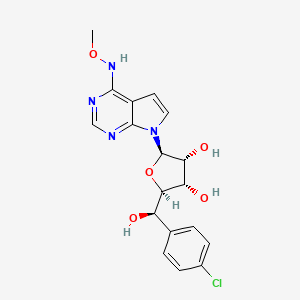

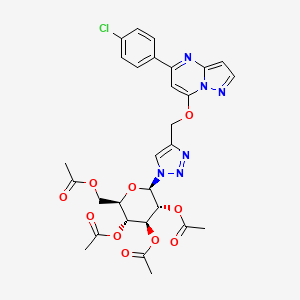
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
